N-(4-methoxyphenyl)-2-methyl-4-[4-(propan-2-yl)phenyl]-1,4-dihydropyrimido[1,2-a]benzimidazole-3-carboxamide
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Overview
Description
N-(4-methoxyphenyl)-2-methyl-4-[4-(propan-2-yl)phenyl]-1,4-dihydropyrimido[1,2-a]benzimidazole-3-carboxamide (let’s call it Compound X for brevity) is a complex organic molecule with the following chemical formula:
C24H24N4O2
.Preparation Methods
Synthetic Routes: Compound X can be synthesized through several synthetic routes. One common method involves the condensation of appropriate precursors, followed by cyclization. The detailed steps include:
Condensation: Start with 4-methoxyaniline and 2-methyl-4-(propan-2-yl)benzaldehyde. These react to form an imine intermediate.
Cyclization: The imine intermediate undergoes cyclization with o-phenylenediamine to form the benzimidazole ring.
Carboxylation: Finally, carboxylation of the benzimidazole ring yields Compound X.
- Solvents: Commonly used solvents include dichloromethane, ethanol, or acetonitrile.
- Catalysts: Acidic or basic catalysts may be employed during the condensation and cyclization steps.
- Temperatures: Reactions are typically carried out at room temperature or slightly elevated temperatures.
Industrial Production: Industrial-scale production of Compound X involves optimization of the synthetic route, purification, and isolation. Large-scale reactors and efficient workup procedures are essential for cost-effective production.
Chemical Reactions Analysis
Compound X can participate in various chemical reactions:
Oxidation: It can be oxidized to form its corresponding carboxylic acid derivative.
Reduction: Reduction of the carbonyl group can yield the corresponding alcohol.
Substitution: Substitution reactions at the aromatic ring are possible.
Major Products: The major products depend on the specific reaction conditions and reagents used.
Scientific Research Applications
Compound X has diverse applications:
Medicine: It exhibits antimicrobial activity against bacteria and fungi.
Chemistry: It serves as a building block for designing novel compounds.
Industry: Its derivatives find use in materials science and drug development.
Mechanism of Action
The exact mechanism of action for Compound X remains an active area of research. It likely interacts with specific molecular targets or pathways, influencing cellular processes.
Comparison with Similar Compounds
Compound X stands out due to its unique structure. related compounds include:
Benzimidazoles: Similar heterocyclic structures with diverse properties.
Anisyl Ketones: Compounds containing an anisole group attached to a ketone.
Properties
Molecular Formula |
C28H28N4O2 |
---|---|
Molecular Weight |
452.5 g/mol |
IUPAC Name |
N-(4-methoxyphenyl)-2-methyl-4-(4-propan-2-ylphenyl)-1,4-dihydropyrimido[1,2-a]benzimidazole-3-carboxamide |
InChI |
InChI=1S/C28H28N4O2/c1-17(2)19-9-11-20(12-10-19)26-25(27(33)30-21-13-15-22(34-4)16-14-21)18(3)29-28-31-23-7-5-6-8-24(23)32(26)28/h5-17,26H,1-4H3,(H,29,31)(H,30,33) |
InChI Key |
IJTUUBGIEKECMN-UHFFFAOYSA-N |
Canonical SMILES |
CC1=C(C(N2C3=CC=CC=C3N=C2N1)C4=CC=C(C=C4)C(C)C)C(=O)NC5=CC=C(C=C5)OC |
Origin of Product |
United States |
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